2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene
Description
2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene is a halogenated aromatic compound with a complex substitution pattern. Its structure features:
- A bromine atom at position 2 of the benzene ring.
- A chloro(4-fluorophenyl)methyl group at position 1, introducing both chlorine and a fluorinated aryl moiety.
- A trifluoromethyl (-CF₃) group at position 4, enhancing electron-withdrawing properties.
The compound’s molecular formula is C₁₃H₉BrClF, with a molar mass of 299.57 g/mol . Predicted properties include a density of 1.487 g/cm³ and a boiling point of 357.5°C, reflecting its high molecular weight and halogen-rich structure. This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis, leveraging its reactive halogen sites and steric bulk for selective coupling reactions.
Properties
CAS No. |
85118-22-5 |
|---|---|
Molecular Formula |
C14H8BrClF4 |
Molecular Weight |
367.56 g/mol |
IUPAC Name |
2-bromo-1-[chloro-(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8BrClF4/c15-12-7-9(14(18,19)20)3-6-11(12)13(16)8-1-4-10(17)5-2-8/h1-7,13H |
InChI Key |
NQCHPKLCVPHTBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(C=C(C=C2)C(F)(F)F)Br)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids like aluminum chloride (AlCl3) as a catalyst and anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents and the need for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation Reactions: Products include quinones.
Reduction Reactions: Products include hydroquinones.
Scientific Research Applications
2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing groups like bromine, chlorine, and trifluoromethyl enhances its reactivity towards nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Substituent Impact:
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in the target compound enhances electrophilic substitution resistance compared to analogs with -OCF₃ or -COCH₃ .
Physical and Chemical Properties
- Boiling Points: The target compound’s predicted boiling point (357.5°C) exceeds that of 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene (~250–300°C), likely due to increased molecular weight and halogen content .
- Solubility: Halogenated benzenes generally exhibit low water solubility. The trifluoromethyl group may slightly improve solubility in polar aprotic solvents (e.g., DMF) compared to non-fluorinated analogs.
Biological Activity
2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene, also known by its CAS number 85118-22-5, is a halogenated aromatic compound with potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H8BrClF4 |
| Molecular Weight | 367.564 g/mol |
| LogP | 5.9352 |
| Exact Mass | 365.943 g/mol |
| PSA (Polar Surface Area) | 0 Ų |
These properties suggest that the compound may exhibit lipophilicity, which can influence its biological interactions and pharmacokinetics.
Anticancer Properties
Recent studies have demonstrated that compounds with similar structures can exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of halogenated phenyl compounds have shown promising results in inhibiting the growth of colon cancer cells (SW480 and SW620) and leukemia cells (K-562), with IC50 values often less than 10 µM .
Mechanisms of Action:
- Apoptosis Induction : Compounds similar to this compound have been observed to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell survival .
- Cell Cycle Arrest : These compounds can cause cell cycle arrest, leading to reduced proliferation of cancer cells. For instance, studies have shown that certain derivatives can significantly reduce cell viability in treated populations .
Selectivity and Toxicity
The selectivity of these compounds for cancerous versus normal cells is a critical aspect of their potential therapeutic use. Research indicates that some derivatives display favorable selectivity ratios, effectively targeting tumor cells while sparing normal cells . However, detailed toxicity studies specific to this compound are still necessary to establish safety profiles.
Case Studies
- Study on Apoptotic Activity : A study focusing on similar thiourea derivatives demonstrated that specific substitutions on the aromatic ring could enhance anticancer activity. The most effective compounds achieved an IC50 as low as 1.5 µM against colon cancer lines, indicating a strong potential for further development .
- Cytotoxicity Evaluation : In a comparative analysis involving multiple halogenated compounds, it was found that those with trifluoromethyl groups exhibited increased cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
